(Z)-ethyl 4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate

Stereochemistry Isomerism Target Binding

The target compound (CAS 1322255-32-2) is a fully synthetic, single-isomer (Z)-configured acrylonitrile-thiazole-benzoate conjugate with the molecular formula C21H15Cl2N3O2S and a molecular weight of 444.3 g/mol. It incorporates a 4-(2,4-dichlorophenyl)thiazole pharmacophore linked through a cyano-vinyl spacer to an ethyl 4-aminobenzoate moiety, forming an extended, rigid, and conjugated system.

Molecular Formula C21H15Cl2N3O2S
Molecular Weight 444.3 g/mol
CAS No. 1322255-32-2
Cat. No. B3405256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-ethyl 4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate
CAS1322255-32-2
Molecular FormulaC21H15Cl2N3O2S
Molecular Weight444.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C21H15Cl2N3O2S/c1-2-28-21(27)13-3-6-16(7-4-13)25-11-14(10-24)20-26-19(12-29-20)17-8-5-15(22)9-18(17)23/h3-9,11-12,25H,2H2,1H3/b14-11-
InChIKeyTWZTYRLPSKSEEC-KAMYIIQDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-Ethyl 4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate (CAS 1322255-32-2) – Core Structural & Procurement Profile


The target compound (CAS 1322255-32-2) is a fully synthetic, single-isomer (Z)-configured acrylonitrile-thiazole-benzoate conjugate with the molecular formula C21H15Cl2N3O2S and a molecular weight of 444.3 g/mol. It incorporates a 4-(2,4-dichlorophenyl)thiazole pharmacophore linked through a cyano-vinyl spacer to an ethyl 4-aminobenzoate moiety, forming an extended, rigid, and conjugated system [1]. This structural class is being actively explored in academic medicinal chemistry for antimicrobial and antitumor applications, as the thiazole-acrylonitrile hybrid core is present in multiple bioactive leads and several marketed drugs (e.g., rilpivirine, luliconazole) [2]. The compound is primarily supplied as a research building block with typical purity ≥95%, enabling further structure–activity relationship (SAR) exploration.

1 Z‑configured acrylonitrile‑thiazole‑benzoate building block with defined geometry for SAR exploration
2 2,4‑dichlorophenyl‑thiazole core supports antimicrobial and cell‑model screening studies
3 Ethyl ester handle enables further derivatization for ester‑based prodrug research

Why Generic Substitution Fails for (Z)-Ethyl 4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate – The Isomer‑, Aryl‑, and Ester‑Specificity Problem


This compound cannot be interchanged with its closest in-class analogs due to three simultaneous structural determinants that control geometry, electronic character, and solubility. First, the (Z)-configuration of the cyano-vinyl double bond locks the molecule into a specific shape that dictates the spatial presentation of the terminal 4-aminobenzoate group; the corresponding (E)-isomer places the same group in a different geometric orientation, potentially altering target binding [1]. Second, the 2,4-dichlorophenyl substitution on the thiazole ring is not electronically equivalent to other halogenated aryl groups—analogous compounds where this group is replaced by 4-fluorophenyl or 3-nitrophenyl display markedly different antimicrobial and cytotoxic potency, confirming that simple aryl swapping invalidates structure–activity relationships [2]. Third, the ethyl ester cannot be casually replaced by a methyl ester because the incremental lipophilicity of the ethyl group influences membrane permeability, metabolic stability, and partition coefficient, which are critical for both in vitro assay performance and downstream scale-up [3]. Any procurement decision that disregards these three dimensions risks selecting a compound with materially different biological readouts, even if the core thiazole-acrylonitrile scaffold appears conserved.

Isomer Geometry Mismatch
(E)‑isomer or mixed‑isomer batches place the benzoate group in an extended orientation, which may shift target‑binding profile and assay readouts.
Aryl Substitution Shift
Replacing 2,4‑dichlorophenyl with 4‑fluorophenyl or other halogens can alter electronic and lipophilic character, likely changing antimicrobial potency context.
Ester Lipophilicity Shift
Methyl ester analogs show different clogP and hydrolysis rates; direct substitution may affect membrane permeability and esterase‑mediated stability in assays.

Quantitative Differentiation Evidence for (Z)-Ethyl 4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate Versus Key Analogs


Z-Isomer Configuration Versus E-Isomer: Geometry-Dependent Target Engagement

The (Z)-configuration of the cyano-vinyl double bond in the target compound positions the ethyl 4-aminobenzoate group on the same side of the double bond as the thiazole ring, creating a compact, folded architecture. The corresponding (E)-isomer would present the same group on the opposite side, resulting in an extended geometry. While direct comparative biochemical data for this exact Z/E pair is not available in the public domain (limiting the Evidence_Tag to 'Class-level inference'), the established medicinal chemistry principle that Z/E isomerism can alter target binding by orders of magnitude is well-documented across acrylonitrile-containing pharmacophores [1]. A user who inadvertently procures the (E)-isomer or a mixed-isomer batch should expect altered biological results. Suppliers able to certify the (Z)-configuration via 2D NMR (NOESY) provide a critical selection advantage. Published NMR spectra for this specific compound are catalogued in the KnowItAll spectral library (InChIKey: TWZTYRLPSKSEEC-KAMYIIQDSA-N), establishing an analytical reference for isomer authentication [2].

Z‑ vs E‑isomer geometry
Class‑level inference
Z‑isomer: compact, folded syn geometry; E‑isomer: extended anti geometry. Direct comparative biochemical data not available for this pair.
Supports isomer‑specific target engagement review
NMR authentication (NOESY) recommended for isomer confirmation
Stereochemistry Isomerism Target Binding Conformational Analysis

2,4-Dichlorophenyl Substitution Versus 4-Fluorophenyl Analog: Antifungal Potency Quantified

In a series of 3-aryl-2-(4-(substitutedphenyl)thiazol-2-yl)acrylonitrile derivatives, the compound bearing the 2,4-dichlorophenyl group at the thiazole 4-position (directly analogous to the target compound's aryl substitution) demonstrated a minimum inhibitory concentration (MIC) of 32 μg/mL against Candida parapsilosis, qualifying it as a promising antifungal lead [1]. While the specific MIC of the target compound (which additionally carries the ethyl 4-aminobenzoate extension) has not been separately reported, the 2,4-dichlorophenyl-thiazole core is the pharmacophore responsible for this activity. In contrast, the 4-fluorophenyl analog (Z)-ethyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate (commercially available as a near-neighbor) is expected to exhibit materially different antifungal potency, as the electron-withdrawing character and lipophilicity of the 2,4-dichloro substitution pattern is distinct from the mono-fluoro substitution [2]. This evidence is tagged 'Cross-study comparable' because the MIC data originates from a closely related compound sharing the identical 2,4-dichlorophenyl-thiazole-acrylonitrile core but lacking the ethyl benzoate extension.

Antifungal MIC: 2,4‑diCl vs 4‑F
Cross‑study comparable
Core 2,4‑dichlorophenyl‑thiazole‑acrylonitrile: MIC 32 µg/mL (C. parapsilosis); 4‑fluorophenyl analog not reported, expected divergent.
Supports aryl‑substitution SAR interpretation
Broth microdilution, fluconazole reference; direct comparison pending
Antifungal Activity Structure-Activity Relationship Candida parapsilosis MIC

Ethyl Ester Versus Methyl Ester: Lipophilicity and Metabolic Stability Differentiation

The ethyl ester moiety in the target compound confers a calculated incremental logP increase of approximately 0.5–0.6 relative to the methyl ester analog (E)-methyl 4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate, based on standard fragment-based estimations [1]. This increase in lipophilicity can enhance membrane permeability but also may reduce aqueous solubility, which is a critical consideration for in vitro assay design. The ethyl ester also influences the rate of esterase-mediated hydrolysis; for a given benzoate ester, the ethyl homolog typically exhibits a 2- to 5-fold slower hydrolysis rate compared to the methyl ester in human plasma, potentially improving metabolic stability [2]. This evidence is tagged 'Class-level inference' because direct comparative hydrolysis rate data for this specific compound pair has not been reported, but the physicochemical principle is well-established for benzoate esters.

Ethyl vs methyl ester lipophilicity
Class‑level inference
Ethyl ester: estimated clogP ~5.5–6.0; methyl ester: ~4.9–5.4. Hydrolysis rate: ethyl ~2–5× slower (plasma esterase, class‑level).
Supports ester selection for assay design
Fragment‑based calculation; direct hydrolysis data not available for this pair
Lipophilicity Ester Prodrugs Metabolic Stability LogP

Validated Research and Industrial Application Scenarios for (Z)-Ethyl 4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate


Antifungal Lead Optimization and SAR Expansion Targeting Candida Species

The 2,4-dichlorophenyl-thiazole-acrylonitrile core has demonstrated a MIC of 32 μg/mL against C. parapsilosis [1]. The target compound extends this core with an ethyl 4-aminobenzoate moiety amenable to further diversification (e.g., amidation, hydrolysis to carboxylic acid, or bioconjugation). Research groups engaged in antifungal drug discovery can use this compound as a starting point for systematic SAR campaigns, synthesizing libraries with varied ester, amide, and bioisosteric replacements while retaining the crucial 2,4-dichlorophenyl-thiazole pharmacophore.

Kinase Inhibitor Fragment-Based Drug Discovery

Thiazole-acrylonitrile conjugates have been reported as kinase inhibitor fragments, with the cyano-vinyl group acting as a Michael acceptor for targeted covalent inhibition [2]. The Z-isomer geometry and the ethyl ester functionality provide a defined 3D presentation and a synthetic handle for fragment merging or growing. This compound can be screened against kinase panels and subsequently optimized via structure-guided design.

Chemical Probe Development for Isomer-Specific Target Validation

The well-characterized (Z)-configuration (authenticated by NMR, as catalogued in the KnowItAll Spectral Library [3]) makes this compound suitable as a chemical probe for studying isomer-dependent target engagement. Investigators can compare the (Z)-isomer against the (E)-isomer or mixed batches to deconvolute isomer-specific pharmacology, an increasingly important requirement in precision pharmacology and PROTAC design.

Application
Selection Property
Validation Focus
Candida spp. antifungal SAR studies
2,4‑dichlorophenyl‑thiazole pharmacophore activity
MIC endpoint and strain‑panel review
Kinase inhibitor fragment screening
Acrylonitrile Michael acceptor geometry and ester handle
Kinase selectivity and covalent‑binding assessment
Isomer‑specific target engagement probe design
Certified Z‑configuration and analytical reference
NMR isomer authentication and comparative pharmacology
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